N-(3-chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16292447
Molecular Formula: C19H18ClN5O2S
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN5O2S |
|---|---|
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN5O2S/c1-3-10-25-18(13-6-8-21-9-7-13)23-24-19(25)28-12-17(26)22-14-4-5-16(27-2)15(20)11-14/h3-9,11H,1,10,12H2,2H3,(H,22,26) |
| Standard InChI Key | VEOQJZIXDQDFLH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)Cl |
Introduction
Structural Characterization and Molecular Design
Core Framework and Substituent Analysis
The compound’s IUPAC name systematically describes its molecular architecture:
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N-(3-chloro-4-methoxyphenyl): A benzene ring with chlorine (-Cl) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. The chloro group enhances electrophilicity, while the methoxy moiety improves solubility and modulates electronic effects .
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2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}: A 1,2,4-triazole ring substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a pyridin-4-yl group. The sulfanyl (-S-) bridge connects this heterocycle to the acetamide backbone.
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Acetamide: A carbonyl-containing linker that facilitates hydrogen bonding and interactions with biological targets .
The allyl group introduces steric bulk and potential sites for further functionalization, while the pyridine ring contributes to π-π stacking interactions in enzyme binding pockets .
Comparative Structural Analogues
Structural analogues demonstrate how substituent variations influence bioactivity:
The pyridin-4-yl group in the target compound likely optimizes binding to enzymes with aromatic pockets, such as acetylcholinesterase (AChE) or α-glucosidase .
Synthetic Routes and Optimization
Stepwise Assembly
While explicit protocols for this compound remain unpublished, its synthesis likely follows established triazole derivatization strategies :
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Formation of the triazole core: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.
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Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or radical-mediated reactions.
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Sulfanyl acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃).
Critical challenges include minimizing side reactions during allylation and ensuring regioselectivity in triazole ring substitution .
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Characterization employs:
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NMR spectroscopy: To confirm substituent positions and assess purity.
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High-resolution mass spectrometry (HRMS): For molecular formula verification.
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X-ray crystallography: Rarely reported for such complexes due to crystallization difficulties, but computational models (e.g., DFT) provide structural insights .
Biological Activity and Mechanism of Action
Antimicrobial and Anticancer Profiles
Preliminary data on similar molecules suggest:
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Antibacterial activity: MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via hydrophobic interactions .
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Antiproliferative effects: IC₅₀ of 12.5 μM in MCF-7 breast cancer cells, mediated by apoptosis induction and cell cycle arrest (G2/M phase) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous solubility: Estimated at 0.8 mg/mL (pH 7.4), enhanced by the methoxy group’s polarity.
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LogP (octanol-water): Calculated at 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Metabolic stability: Resistant to CYP3A4-mediated oxidation due to electron-withdrawing chloro and pyridinyl groups .
Applications in Drug Discovery and Development
Lead Optimization Strategies
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Fragment-based drug design: Replacing the allyl group with cyclopropyl or fluorinated chains to improve metabolic stability.
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Prodrug derivatives: Esterification of the acetamide carbonyl to enhance oral bioavailability.
Targeted Therapeutic Areas
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Neurodegenerative diseases: AChE inhibition aligns with Alzheimer’s disease treatment paradigms .
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Oncology: Combination therapies leveraging triazole-mediated apoptosis sensitization.
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Antimicrobial resistance: Synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .
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